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molecular formula C10H6F6O B8503081 Benzaldehyde, 4-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-

Benzaldehyde, 4-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-

Cat. No. B8503081
M. Wt: 256.14 g/mol
InChI Key: RKGNUMGPFXMFCU-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

1-(2,2,2-Trifluoro-1-trifluoromethyl-ethyl)-4-vinyl-benzene (80 mg, 0.3 mmol) was dissolved in dioxane (6 ml) and water (5 ml). NaIO4 (181 mg, 0.84 mmol) and OsO4 (0.18 ml of a 2.5 % t-BuOH solution) were added. The mixture was allowed to stir at room temperature for 2 h, and then it was partitioned between ethyl acetate and brine. The ethyl acetate was washed with three additional times with brine, dried over MgSO4, and the solvent was removed under vacuum to give the title product (47 mg (61%), 0.18 mmol). 1H NMR (CDCl3): δ=10.08 (s, 1H), 8.04 (d, J=8.3 Hz, 2H), 7.76 (d, J=8.3 Hz, 2H), 5.82 (m, 1H).
Name
1-(2,2,2-Trifluoro-1-trifluoromethyl-ethyl)-4-vinyl-benzene
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
181 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[CH:3]([C:8]1[CH:13]=[CH:12][C:11]([CH:14]=C)=[CH:10][CH:9]=1)[C:4]([F:7])([F:6])[F:5].CC([OH:22])(C)C>O1CCOCC1.O.O=[Os](=O)(=O)=O>[F:1][C:2]([F:17])([F:16])[CH:3]([C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[O:22])=[CH:10][CH:9]=1)[C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
1-(2,2,2-Trifluoro-1-trifluoromethyl-ethyl)-4-vinyl-benzene
Quantity
80 mg
Type
reactant
Smiles
FC(C(C(F)(F)F)C1=CC=C(C=C1)C=C)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
NaIO4
Quantity
181 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was partitioned between ethyl acetate and brine
WASH
Type
WASH
Details
The ethyl acetate was washed with three additional times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(C(F)(F)F)C1=CC=C(C=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mmol
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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